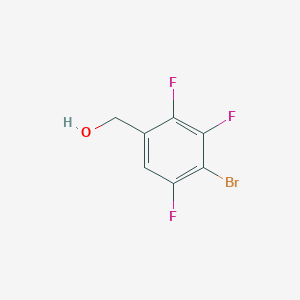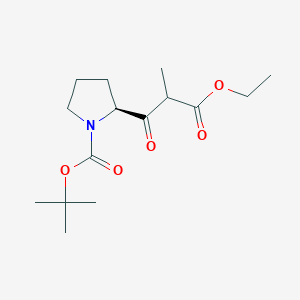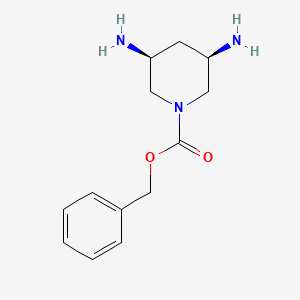![molecular formula C13H10ClN3 B11761421 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an aniline group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
化学反应分析
Types of Reactions
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation can produce N-oxides .
科学研究应用
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
作用机制
The mechanism of action of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
Uniqueness
What sets 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the chloro group at the 4-position and the aniline group at the 3-position can influence its interaction with molecular targets and its overall pharmacokinetic properties .
属性
分子式 |
C13H10ClN3 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-11-4-5-16-13-12(11)10(7-17-13)8-2-1-3-9(15)6-8/h1-7H,15H2,(H,16,17) |
InChI 键 |
VCNHHCSNPHCBPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=CNC3=NC=CC(=C23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


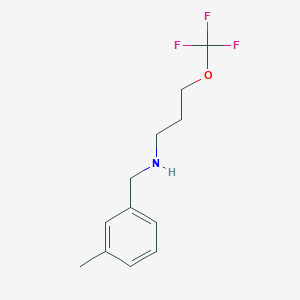
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)
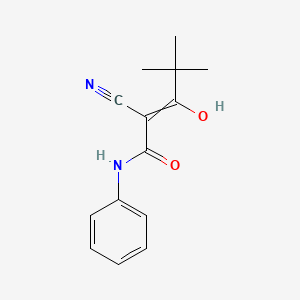
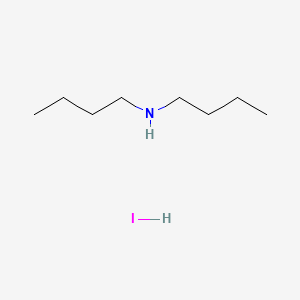
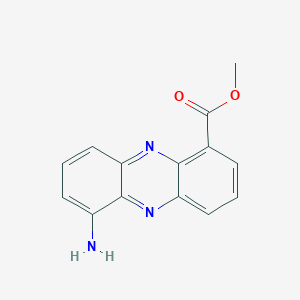
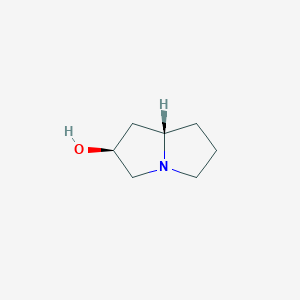
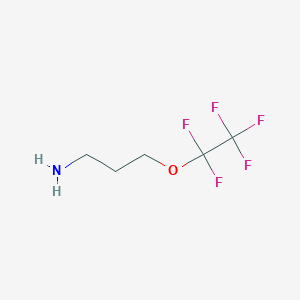
![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
